molecular formula C12H13NO6 B8341290 Methyl 2-(4-formyl-2-methyl-6-nitrophenoxy)propanoate

Methyl 2-(4-formyl-2-methyl-6-nitrophenoxy)propanoate

Cat. No. B8341290
M. Wt: 267.23 g/mol
InChI Key: PGFNGPTWDUBLOO-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using 4-hydroxy-3-methyl-5-nitrobenzaldehyde as the phenol and methyl-2-bromopropanoate as the alkylating agent in the general procedure of alkylation of substituted 2-nitrophenols gives a light tan solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 1.49-1.56 (m, 3H) 2.42 (s, 3H) 3.62 (s, 3H) 4.82 (q, J=6.82 Hz, 1H) 8.10 (d, J=1.52 Hz, 1H) 8.29 (d, J=1.52 Hz, 1H) 9.98 (s, 1H). ESI-MS: m/z 268.2 (M+H)+.
Name
4-hydroxy-3-methyl-5-nitrobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted 2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:13].C1(O)C=CC=CC=1.[CH3:21][O:22][C:23](=[O:27])[CH:24](Br)[CH3:25]>>[CH:6]([C:5]1[CH:8]=[C:9]([N+:10]([O-:12])=[O:11])[C:2]([O:1][CH:24]([CH3:25])[C:23]([O:22][CH3:21])=[O:27])=[C:3]([CH3:13])[CH:4]=1)=[O:7]

Inputs

Step One
Name
4-hydroxy-3-methyl-5-nitrobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O
Step Four
Name
substituted 2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gives a light tan solid

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(OC(C(=O)OC)C)C(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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